molecular formula C26H26N2O B1192158 (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) CAS No. 335161-27-8

(1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole)

Cat. No.: B1192158
CAS No.: 335161-27-8
M. Wt: 382.5
InChI Key: URKVBEKZCMUTQC-HXUWFJFHSA-N
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Description

(1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) is a synthetic indole-derived compound characterized by:

  • A 5-fluoropentyl chain at the indole nitrogen (position 1),
  • A naphthalen-1-oyl (1-naphthoyl) group at position 3 of the indole core,
  • A nitro (-NO₂) substituent at position 5.

This compound belongs to the synthetic cannabinoid receptor agonist (SCRA) class, designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by binding to cannabinoid receptors (CB1 and CB2).

Properties

IUPAC Name

[1-(5-fluoropentyl)-6-nitroindol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-13-4-1-5-14-26-16-22(20-12-11-18(27(29)30)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16H,1,4-5,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGVQORPSNNMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)[N+](=O)[O-])CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187159
Record name AM-1235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335161-27-8
Record name [1-(5-Fluoropentyl)-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335161-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1235
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-1235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-1235
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HV9AH611M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Mode of Action

AM-1235 binds to the CB1 receptor with a Ki of 1.5 nM, compared to 20.4 nM at the CB2 receptor. The 6-nitro substitution on the indole ring reduces affinity for both CB1 and CB2 relative to the unsubstituted parent compound AM-2201. Cb2 affinity is reduced much more, resulting in a cb1 selectivity of around 13 times. This interaction with the CB1 receptor triggers a series of intracellular events, leading to the physiological effects associated with cannabinoids.

Biochemical Pathways

The primary biochemical pathway affected by AM-1235 is the endocannabinoid system (ECS). The ECS plays a pivotal role in regulating numerous biological functions, spanning neurodevelopment, cognition, mood, sleep, appetite, and reward. By acting as an agonist at the CB1 receptor, AM-1235 modulates the signaling within this system, influencing these physiological processes.

Result of Action

The molecular and cellular effects of AM-1235’s action are primarily due to its interaction with the CB1 receptor. As a potent CB1 agonist, AM-1235 can modulate neurotransmitter release in the brain, affecting various physiological processes such as mood, pain sensation, and appetite.

Biological Activity

(1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) is a synthetic cannabinoid that has garnered attention due to its potential biological activities, particularly in relation to cannabinoid receptors. This compound belongs to a class of substances known for their psychoactive effects, which mimic the action of naturally occurring cannabinoids such as THC. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C22H24FNO
  • Molecular Weight : 337.4305 g/mol
  • IUPAC Name : 1-(5-fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole

(1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) primarily acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including mood regulation, pain sensation, and appetite control.

1. Receptor Binding Affinity

Research indicates that this compound exhibits high binding affinity for cannabinoid receptors. The potency of (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) is comparable to that of other synthetic cannabinoids, suggesting a strong interaction with these receptors.

2. Cell Viability and Proliferation

A study examining the effects of related compounds on human brain microvascular endothelial cells (HBMECs) showed that synthetic cannabinoids can enhance cell viability and proliferation. Although specific data on (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) is limited, analogs such as 5-fluoro ABICA demonstrated significant increases in metabolic activity at concentrations ranging from 0.01 μM to 1 μM . This suggests potential similar effects for (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole).

3. Angiogenesis Potential

The ability of synthetic cannabinoids to influence angiogenic processes has been noted in various studies. For instance, 5-fluoro ABICA was found to stimulate angiogenesis in HBMECs by upregulating pro-angiogenic factors such as VEGF, ANG-1, and ANG-2 . This raises the possibility that (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) may also exert similar effects, contributing to vascular health or potentially aiding in wound healing processes.

Case Study: Effects on Endothelial Cells

A significant investigation into the effects of synthetic cannabinoids on endothelial cells highlighted their role in promoting cellular migration and tube formation—key aspects of angiogenesis. In this study, treatment with various concentrations of a related compound resulted in enhanced cell metabolism and increased expression of angiogenic markers .

Concentration (μM)Cell Viability (MTT Assay)VEGF Expression (RT-PCR)
0.0001ControlControl
0.001IncreasedIncreased
0.01Significantly IncreasedSignificantly Increased
0.1Markedly IncreasedMarkedly Increased
1Highest IncreaseHighest Increase

Safety and Regulatory Status

Due to its classification as a synthetic cannabinoid, (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) falls under various controlled substances regulations globally. Its potential for abuse and adverse health effects necessitates careful monitoring and regulation .

Scientific Research Applications

Pharmacological Properties

1. Cannabinoid Receptor Agonism
AM-1235 exhibits significant agonistic activity at the CB1 receptor, with a binding affinity (K_i) of approximately 1.5 nM, which is substantially higher than its affinity for the CB2 receptor (20.4 nM), indicating a selectivity ratio of about 13:1 in favor of CB1 . This selective interaction suggests its potential utility in treating conditions that may benefit from modulation of the endocannabinoid system.

2. Therapeutic Potential
Given its structural characteristics, AM-1235 may serve as a lead compound for developing new therapeutic agents aimed at treating various disorders, including:

  • Neurodegenerative Diseases : Due to its action on CB1 receptors, it could potentially ameliorate symptoms associated with neurodegenerative conditions.
  • Inflammatory Disorders : Its anti-inflammatory properties could be harnessed in treating chronic inflammatory diseases.
  • Pain Management : The analgesic properties of cannabinoids make AM-1235 a candidate for pain relief therapies.

Synthetic Pathways

The synthesis of AM-1235 typically involves multi-step organic synthesis techniques. A general synthetic route includes:

  • Formation of the indole core.
  • Introduction of the naphthalenoyl moiety.
  • Addition of the fluorinated alkyl chain and nitro group.

Each step requires optimization to ensure high yields and purity.

Binding Affinity Studies

Research involving AM-1235 often focuses on its binding affinity to cannabinoid receptors using techniques such as:

  • Molecular Docking Simulations : To predict how AM-1235 interacts with CB1 and CB2 receptors at the molecular level.
  • In Vitro Binding Assays : To quantify binding affinities and assess competitive inhibition against known ligands.

Case Studies

Several studies have explored the pharmacological effects of AM-1235:

  • Antitumor Activity : Research has indicated potential anticancer properties, with studies showing that compounds similar to AM-1235 exhibit significant growth inhibition in various cancer cell lines .
Cell Line IC50 Value (μM) Reference
Neuroblastoma0.5–1.2
Acute Lymphoblastic Leukemia0.3
  • Toxicological Assessments : Investigations into the safety profile of AM-1235 have highlighted concerns regarding synthetic cannabinoids' unpredictable clinical effects, including severe health incidents associated with their use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

The table below highlights key structural differences and regulatory statuses of analogous compounds:

Compound Name Substituents (Positions) Key Structural Features Legal Status (Examples)
(Target Compound) 1: 5-Fluoropentyl; 3: 1-naphthoyl; 6: NO₂ 6-nitroindole core Not explicitly listed in cited regulations*
AM-2201 (1-(5-Fluoropentyl)-3-(1-naphthoyl)indole) 1: 5-Fluoropentyl; 3: 1-naphthoyl No nitro group Controlled (UK, Australia)
AM-694 (1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole) 1: 5-Fluoropentyl; 3: 2-iodobenzoyl Iodo-substituted benzoyl group Controlled (UK)
MAM-2201 (1-(5-Fluoropentyl)-3-(4-methyl-1-naphthoyl)indole) 1: 5-Fluoropentyl; 3: 4-methyl-1-naphthoyl Methylated naphthoyl group Controlled (Australia)
SGT-25 (1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide) Indazole core; carboxamide side chain Non-indole scaffold Controlled (Australia)
5F-CUMYL-PEGACLONE (5-(5-Fluoropentyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one) Pyridoindole core; cumyl substituent Heterocyclic backbone Controlled (Australia)
Key Observations :
  • Nitro Group Impact: The 6-nitro substituent in the target compound may enhance lipophilicity and receptor binding kinetics compared to AM-2201, though specific affinity data are unavailable. Nitro groups are known to influence metabolic pathways (e.g., resistance to cytochrome P450 oxidation) .
  • Backbone Variations : SCRAs like SGT-25 and 5F-CUMYL-PEGACLONE use indazole or pyridoindole cores instead of indole, altering receptor selectivity and potency .

Pharmacological and Legal Considerations

  • Receptor Activity : Fluorinated alkyl chains (e.g., 5-fluoropentyl) are common in SCRAs for optimizing CB1/CB2 binding. The target compound’s nitro group may further modulate efficacy, but empirical studies are lacking.
  • Metabolism : Nitro groups can form reactive metabolites (e.g., nitroso intermediates), raising toxicological concerns absent in AM-2201 or MAM-2201 .
  • Regulatory Status : While AM-2201, AM-694, and others are explicitly controlled in multiple jurisdictions (e.g., Australia’s Medicines and Poisons Regulations 2016 and the UK’s Misuse of Drugs Act), the target compound’s 6-nitro substitution may place it in a legal gray area as an analog under generic legislation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole)
Reactant of Route 2
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(1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole)

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